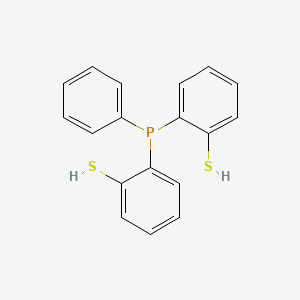
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a butene backbone. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications in organic synthesis and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene typically involves the reaction of 3-methyl-1-butene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product .
化学反应分析
Types of Reactions
2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions typically yield silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, silanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene finds applications in several scientific research fields:
Chemistry: Used as a protecting group for alcohols and carboxylic acids during synthesis.
Biology: Employed in the derivatization of biomolecules for analytical purposes.
Medicine: Investigated for its potential in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism by which 2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene exerts its effects is primarily through the formation of stable silyl ethers. These silyl ethers protect reactive functional groups during chemical reactions, thereby preventing unwanted side reactions. The molecular targets include hydroxyl and carboxyl groups, and the pathways involved are typically those related to organic synthesis and material modification .
相似化合物的比较
Similar Compounds
Tetramethylsilane: Another organosilicon compound with similar protective properties.
Trimethylsilyl chloride: Used for similar derivatization purposes.
Tris(trimethylsilyl)silane: Known for its use in radical reactions.
Uniqueness
2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene is unique due to its dual trimethylsilyl groups, which provide enhanced stability and protection compared to compounds with a single silyl group. This makes it particularly valuable in complex synthetic pathways where multiple reactive sites need protection .
属性
CAS 编号 |
117201-94-2 |
|---|---|
分子式 |
C11H26O2Si2 |
分子量 |
246.49 g/mol |
IUPAC 名称 |
trimethyl-(2-methyl-3-trimethylsilyloxybut-3-enoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(9-12-14(3,4)5)11(2)13-15(6,7)8/h10H,2,9H2,1,3-8H3 |
InChI 键 |
XSIXLNZOADJCCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CO[Si](C)(C)C)C(=C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


stannane](/img/structure/B14310872.png)
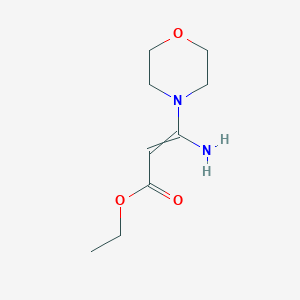

![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)
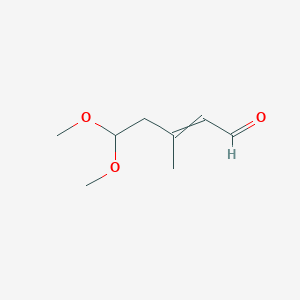
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
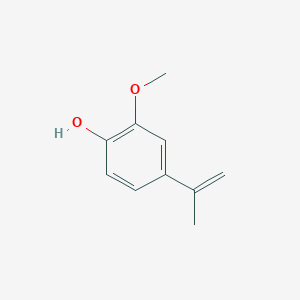
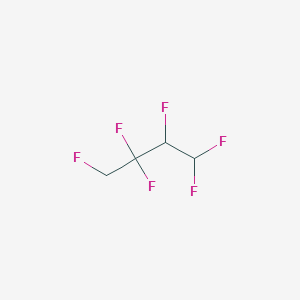
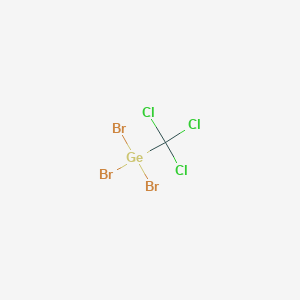
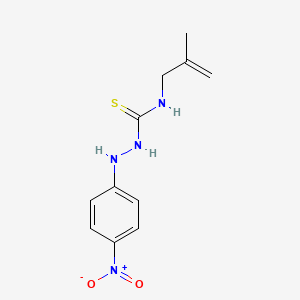
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
